N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
CAS No.: 156353-01-4
Cat. No.: VC21285017
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156353-01-4 |
|---|---|
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | N-methoxy-N-methyloxane-4-carboxamide |
| Standard InChI | InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3 |
| Standard InChI Key | QURBKRFUFINPQC-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C1CCOCC1)OC |
| Canonical SMILES | CN(C(=O)C1CCOCC1)OC |
Introduction
Chemical Identity and Structure
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide is an organic compound with molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . The compound is identified in chemical databases with the PubChem ID 23144693 and MDL number MFCD07370048 . As a Weinreb amide derivative, it contains a tetrahydropyran ring with a carboxamide functionality at the 4-position, where the amide nitrogen bears both methyl and methoxy substituents.
The structural characteristics of this compound include a six-membered saturated heterocyclic ring (tetrahydropyran) with an oxygen atom and a N-methoxy-N-methylamide group attached at the 4-position. This specific structural arrangement contributes to its distinctive chemical reactivity and physical properties. The tetrahydropyran ring provides conformational stability, while the Weinreb amide functionality offers versatility in chemical transformations.
Structural Identifiers
Physicochemical Properties
The physicochemical properties of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide play a crucial role in determining its behavior in chemical reactions, biological systems, and formulation processes. These properties provide insights into its potential applications and handling requirements.
Molecular Properties
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide contains 12 heavy atoms with no aromatic heavy atoms, reflecting its saturated structural nature . The compound has a high fraction of sp³ hybridized carbons (0.88), indicating a predominantly saturated character which contributes to its three-dimensional structural features . The molecular scaffold includes 3 rotatable bonds, which provide conformational flexibility, 3 hydrogen bond acceptors, and no hydrogen bond donors .
Solubility and Partition Coefficients
The compound exhibits excellent water solubility, which is a valuable property for various applications. The detailed solubility parameters are presented in the following table:
| Solubility Parameter | Value | Classification |
|---|---|---|
| Log S (ESOL) | -0.77 | Very soluble |
| Solubility (ESOL) | 29.7 mg/ml; 0.171 mol/l | Very soluble |
| Log S (Ali) | -0.45 | Very soluble |
| Solubility (Ali) | 61.7 mg/ml; 0.356 mol/l | Very soluble |
| Log S (SILICOS-IT) | -0.57 | Soluble |
| Solubility (SILICOS-IT) | 46.2 mg/ml; 0.267 mol/l | Soluble |
The compound's partition coefficient (Log P), which indicates its lipophilicity, has been determined through various computational methods. The consensus Log P value is 0.65, suggesting moderate lipophilicity . This balanced partition characteristic is advantageous for applications requiring membrane permeability while maintaining reasonable water solubility.
Bioavailability and Drug-Likeness
The bioavailability score for N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide is 0.55, suggesting moderate oral bioavailability potential . The compound's drug-likeness has been evaluated using various established rules:
| Rule | Violations | Interpretation |
|---|---|---|
| Lipinski | 0.0 | Compliant |
| Ghose | None | N/A |
| Veber | 0.0 | Compliant |
| Egan | 0.0 | Compliant |
| Muegge | 1.0 | Minor violation |
The compound generally meets most drug-likeness criteria, making it a potential candidate for pharmaceutical development . Its synthetic accessibility score is 2.15 (on a scale where lower values indicate easier synthesis), suggesting relatively straightforward synthetic routes .
Synthesis Methods
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide can be synthesized through various methods, with different reaction conditions yielding varying levels of efficiency. The synthesis approaches documented in the literature primarily involve the transformation of precursors such as methyl tetrahydropyran-4-carboxylate or oxane-4-carbonyl chloride.
Synthesis from Methyl Tetrahydropyran-4-carboxylate
One established synthetic route involves the reaction of methyl tetrahydropyran-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride in the presence of isopropylmagnesium chloride. This method has been reported to yield the target compound with 58% efficiency .
The detailed procedure involves:
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Dissolving methyl tetrahydropyran-4-carboxylate (10.0 mmol) in tetrahydrofuran (20 mL)
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Adding N,O-dimethylhydroxylamine hydrochloride (15.5 mmol)
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Dropwise addition of isopropylmagnesium chloride (2.0 mol/L, 30.0 mmol) at -30°C under argon atmosphere
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Stirring the reaction mixture at -5°C for 1 hour
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Work-up with water, extraction with ethyl acetate, washing with brine, and drying over anhydrous magnesium sulfate
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Purification by distillation under reduced pressure
The product has been characterized with a boiling point of 125-129°C at 8.0 hPa and specific NMR spectral data .
Synthesis from Oxane-4-carbonyl Chloride
An alternative synthetic approach utilizes oxane-4-carbonyl chloride as the starting material, reacting with N,O-dimethylhydroxylamine hydrochloride in the presence of N-methylmorpholine. This method has demonstrated a higher yield of 94% .
The procedure involves:
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Dissolving N,O-dimethylhydroxylamine hydrochloride (12.7 mmol) and N-methylmorpholine (34.5 mmol) in dichloromethane (20 mL)
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Dropwise addition of a solution of oxane-4-carbonyl chloride (11.5 mmol) in dichloromethane (20 mL)
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Stirring the reaction mixture for 2 hours
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Dilution with dichloromethane, washing with aqueous HCl, Na₂CO₃, and water
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Drying over MgSO₄ and concentrating in vacuo
The product has been characterized by LCMS (ES+) showing 174.1 [MH]+, consistent with the expected molecular weight .
Applications in Synthetic Sequences
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide serves as an important intermediate in synthetic sequences. For example, it has been utilized in the synthesis of 4-acetyltetrahydro-4H-pyran with a yield of 81% through reaction with methylmagnesium bromide . This reaction demonstrates the utility of the Weinreb amide functionality for controlled addition of organometallic reagents to form ketones.
The detailed procedure for this transformation involves:
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Dissolving N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (67.5 mmol) in THF (350 mL)
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Cooling to -60°C and adding methylmagnesium bromide (3.0 M in ether, 101.4 mmol) over approximately 8 minutes
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Allowing the reaction temperature to rise to 0°C over 6 hours
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Work-up with water and ethyl acetate, followed by extraction and washing
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Purification by column chromatography
Chemical Reactivity
The reactivity of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide is primarily dominated by the Weinreb amide functionality, which offers selective and controlled reactivity with various nucleophiles. This characteristic makes it particularly valuable in synthetic organic chemistry.
Weinreb Amide Reactivity
As a Weinreb amide, the compound undergoes nucleophilic addition reactions with organometallic reagents such as Grignard reagents and organolithium compounds to form ketones. The N-methoxy-N-methyl amide moiety forms a stable tetrahedral intermediate with these reagents, preventing over-addition and allowing for controlled single additions. This property makes it an excellent precursor for the synthesis of ketones.
The reaction with methylmagnesium bromide to form 4-acetyltetrahydro-4H-pyran demonstrates this reactivity pattern . The tetrahedral intermediate formed during the reaction prevents the addition of a second equivalent of the Grignard reagent, ensuring selective formation of the ketone product.
Structural Analogues and Relationships
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide belongs to a broader family of Weinreb amides, and several structurally related compounds have been documented. Understanding these relationships provides insights into potential shared properties and applications.
Structurally Similar Compounds
Several structurally similar compounds have been identified with varying degrees of similarity to N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide:
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N-Methoxy-N-methylcyclopropanecarboxamide (CAS: 147356-78-3) - Similarity: 0.81
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N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS: 215950-19-9) - Similarity: 0.80
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N-Methoxy-N-methylisobutyramide (CAS: 113778-69-1) - Similarity: 0.77
-
N-Methoxy-N-methylpropionamide (CAS: 104863-65-2) - Similarity: 0.72
These structural analogues share the common N-methoxy-N-methylamide functionality but differ in the attached ring system or aliphatic chain. The similarities and differences in structure may translate to comparable reactivity patterns but potentially different physical properties and applications.
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